PKI (14-24)amide trifluoroacetate is a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase, commonly referred to as protein kinase A. This compound is derived from the protein kinase inhibitor (PKI) family, specifically designed to selectively inhibit protein kinase A activity. Its structure and properties make it a valuable tool in biochemical research, particularly in studies involving signaling pathways regulated by protein kinase A.
PKI (14-24)amide trifluoroacetate is classified as a synthetic peptide inhibitor. It is often utilized in laboratory settings for its ability to penetrate cells and inhibit specific protein kinases involved in various cellular processes. The compound is commercially available from multiple suppliers, including MedChemExpress and InvivoChem, which provide detailed specifications regarding its purity, molecular weight, and storage conditions .
The synthesis of PKI (14-24)amide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process begins with the assembly of the peptide chain on a solid support, followed by deprotection and coupling reactions to form the desired amide bond. Key steps include:
The trifluoroacetate salt form enhances solubility and stability in biological assays .
The molecular formula for PKI (14-24)amide trifluoroacetate is , with a molecular weight of approximately 1209.5 g/mol. The sequence of the peptide includes modifications that enhance its biological activity:
This structure allows for effective binding to protein kinase A, inhibiting its activity .
PKI (14-24)amide trifluoroacetate primarily functions through competitive inhibition of protein kinase A. When introduced into cellular systems, it binds to the active site of the enzyme, preventing substrate phosphorylation. This inhibition can lead to significant biological effects, including:
The compound's efficacy can be quantified by its inhibitory constant (), which has been reported at approximately 36 nM for its non-myristoylated version .
The mechanism by which PKI (14-24)amide trifluoroacetate exerts its inhibitory effects involves binding to the regulatory subunit of protein kinase A. This interaction prevents the activation of downstream signaling pathways that rely on cyclic adenosine monophosphate levels. Specifically, the compound disrupts the phosphorylation processes that are critical for various cellular functions, including metabolism, gene expression, and cell proliferation.
Research indicates that this inhibitor can modulate pathways linked to cancer progression and other diseases characterized by aberrant protein kinase A activity .
These properties are crucial for its application in laboratory settings where accurate dosing and stability are necessary for experimental reproducibility .
PKI (14-24)amide trifluoroacetate has numerous applications in scientific research:
PKI (14-24)amide TFA (trifluoroacetate salt) is a potent, sequence-specific inhibitor of cyclic AMP-dependent protein kinase A (protein kinase A). Its primary mechanism involves high-affinity binding to the catalytic subunit of protein kinase A, effectively suppressing kinase activity in cellular environments. Research demonstrates that PKI (14-24)amide TFA achieves half-maximal inhibition (IC₅₀) in the low nanomolar range, leveraging its structural mimicry of the endogenous protein kinase A inhibitor’s active site [1] [2]. The compound’s efficacy is notably documented in cell homogenate studies, where it significantly reduces phosphorylation of protein kinase A substrates by competitively occupying the enzyme’s catalytic cleft [1] [4]. Unlike ATP-competitive inhibitors, PKI (14-24)amide TFA directly targets the substrate recognition site, providing exceptional specificity for protein kinase A over other kinases [5] [6].
The binding kinetics of PKI (14-24)amide TFA reveal its role as a reversible competitive antagonist of protein kinase A’s catalytic subunit. Key features include:
Table 1: Inhibition Constants of PKI Peptide Variants
| Peptide Inhibitor | Kᵢ (nM) | Target Specificity | Structural Features |
|---|---|---|---|
| PKI (14-24)amide TFA | ~36 | Protein kinase A | Non-myristoylated, C-terminal amide |
| Myristoylated PKI (14-22) | 36 | Protein kinase A | N-terminal myristoylation |
| Non-modified PKI (14-24) | Comparable | Protein kinase A | Free acid form |
The inhibitory potency of PKI (14-24)amide TFA arises from conserved residues within its 11-amino acid sequence (Gly¹⁴-Arg¹⁵-Thr¹⁶-Gly¹⁷-Arg¹⁸-Arg¹⁹-Asn²⁰-Ala²¹-Ile²²-His²³-Asp²⁴-NH₂):
Table 2: Critical Residues in PKI (14-24)amide TFA and Their Roles
| Residue Position | Amino Acid | Function in Protein Kinase A Inhibition |
|---|---|---|
| 15, 18, 19 | Arginine | Electrostatic binding to catalytic subunit |
| 16 | Threonine | Stabilizes backbone conformation |
| 20 | Asparagine | Hydrogen bonding with kinase hinge region |
| 24 | Aspartate-NH₂ | Mimics substrate C-terminus; resists degradation |
In cell homogenates, PKI (14-24)amide TFA exhibits complex allosteric effects beyond direct catalytic inhibition:
These properties establish PKI (14-24)amide TFA as a critical tool for in vitro studies of protein kinase A-driven phosphorylation cascades, particularly in systems where genetic manipulation is impractical. Its defined mechanism and structural basis provide a template for designing next-generation kinase inhibitors [1] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1